1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure It features a benzene ring substituted with various functional groups, including butan-2-ylphenoxy, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps. One common method includes the reaction of 4-butan-2-ylphenol with ethylene oxide to form 4-butan-2-ylphenoxyethanol. This intermediate is then reacted with additional ethylene oxide to produce 4-butan-2-ylphenoxyethoxyethanol. Finally, this compound undergoes a reaction with 2-methoxy-4-methylbenzene under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert certain functional groups into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethanol
- 4-(4-Chloro-1,2-diphenylbut-1-enyl)phenoxyethanol
- 2-[2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol
Uniqueness
1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-18(3)19-7-9-20(10-8-19)25-14-12-24-13-15-26-21-11-6-17(2)16-22(21)23-4/h6-11,16,18H,5,12-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSCDRCSDLJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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